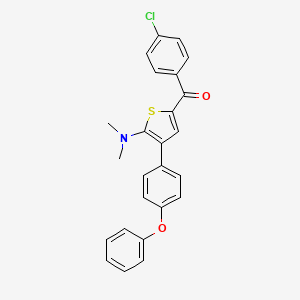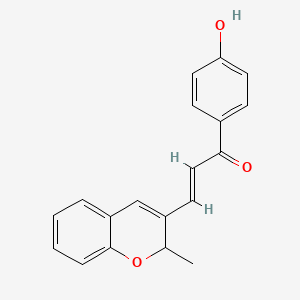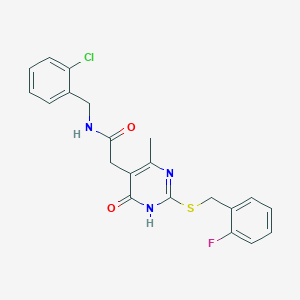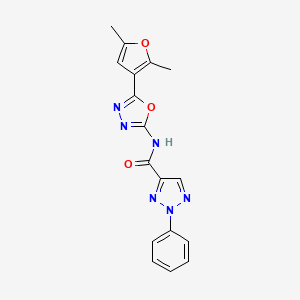
N-(4-tert-butylphenyl)-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-tert-butylphenyl)-3-methoxybenzenesulfonamide” is a chemical compound that contains a tert-butylphenyl group and a benzenesulfonamide group. The tert-butylphenyl group is a common motif in organic chemistry and is known for its stability due to the tert-butyl group. The benzenesulfonamide part is a functional group that consists of a benzene ring bonded to a sulfonamide group (-SO2NH2). Sulfonamides are known for their use in some types of drugs, particularly antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tert-butylphenyl group and the benzenesulfonamide group. Techniques like NMR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, which can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the tert-butyl group could influence the compound’s solubility and stability .Scientific Research Applications
Catalytic Oxidation and Stability
N-(4-tert-butylphenyl)-3-methoxybenzenesulfonamide derivatives have been investigated for their potential in catalytic processes, particularly in the oxidation of olefins. The sulfonamide-substituted iron phthalocyanine, incorporating 4-tert-butylbenzenesulfonamide, showed remarkable stability under oxidative conditions and was effective in the oxidation of cyclohexene to allylic ketone, and styrene to benzaldehyde, using H2O2 as the oxidant (Işci et al., 2014).
Theoretical Calculations for Antioxidant Activity
Theoretical calculations have been applied to newly synthesized N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide compounds to predict their optimized state, free energy, and the molecular orbitals involved in spectrum formation. This research suggests a potential application in understanding and developing antioxidants (Sun Peiming et al., 2022).
Antitumor Activity
Compounds from sulfonamide-focused libraries have been evaluated for their antitumor properties. Specifically, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide showed potent cell cycle inhibitory effects and progressed to clinical trials as antimitotic and antiproliferative agents, respectively (Owa et al., 2002).
Electrophilic Fluorination
The novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), offers improved enantioselectivity in the fluorination of silylenol ethers, highlighting its potential in synthesizing fluorinated organic compounds (Yasui et al., 2011).
Interaction with DNA
Schiff base compounds, including derivatives of N'-substituted benzohydrazide and sulfonohydrazide, have shown significant biological activities, such as antimicrobial, cytotoxic, and antioxidant effects, as well as interaction with Salmon sperm DNA. This suggests a potential application in drug development and understanding DNA interactions (Sirajuddin et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-17(2,3)13-8-10-14(11-9-13)18-22(19,20)16-7-5-6-15(12-16)21-4/h5-12,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMXWNAHEUHOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-(2-methylphenoxy)propyl]but-2-enamide](/img/structure/B2642675.png)


![(Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2642682.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2642685.png)




acetate](/img/structure/B2642691.png)



